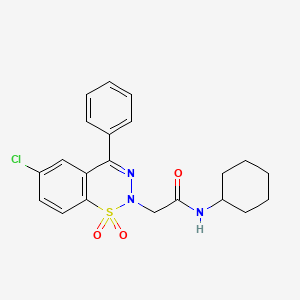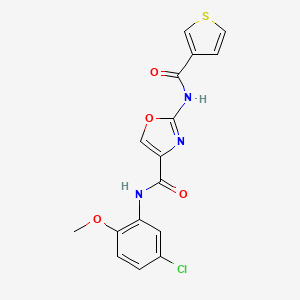
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of various diseases. It was first synthesized in 2010 by a team of scientists at the University of California, San Diego. Since then, it has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates. It has been implicated in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. This compound binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. These effects are believed to be due to the inhibition of CK2 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is its specificity for CK2. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. One area of interest is the role of CK2 in the development and progression of various diseases, including cancer, neurodegenerative diseases, and viral infections. This compound may be a useful tool for studying these diseases and developing new therapies. Another potential direction is the development of new CK2 inhibitors with improved properties, such as increased solubility and bioavailability. Finally, this compound may be useful for studying the role of CK2 in various signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with 2-bromo-1-(thiophen-3-yl)ethanone to form 5-chloro-2-methoxy-N-(thiophen-3-yl)acetanilide. This intermediate is then reacted with oxalyl chloride and N-methylmorpholine to form this compound. The synthesis process has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. This compound has been used to study the role of CK2 in cancer and other diseases.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-23-13-3-2-10(17)6-11(13)18-15(22)12-7-24-16(19-12)20-14(21)9-4-5-25-8-9/h2-8H,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPCQXVTDFPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

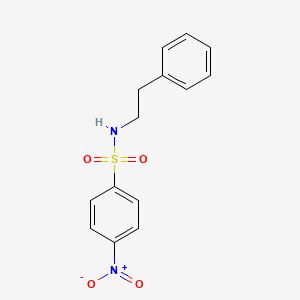
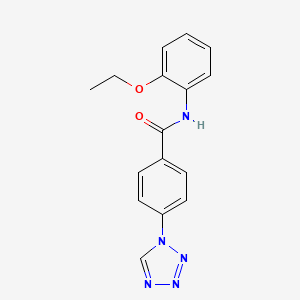
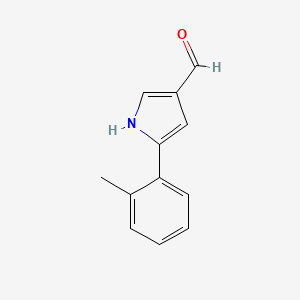
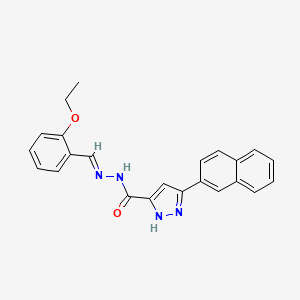
![2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2945950.png)

![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)

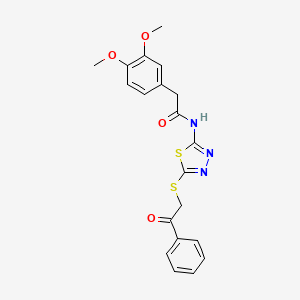
![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2945957.png)
![ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2945960.png)

